molecular formula C4H4FNO2 B8772610 4-Fluoro-5-methylisoxazol-3(2H)-one CAS No. 131573-78-9

4-Fluoro-5-methylisoxazol-3(2H)-one

Cat. No.: B8772610
CAS No.: 131573-78-9
M. Wt: 117.08 g/mol
InChI Key: LWDJOADQGRUILB-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylisoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-Fluoro-5-methylisoxazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    5-Methylisoxazol-3-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Chloro-5-methylisoxazol-3-ol: The chlorine atom can introduce different chemical properties compared to fluorine.

    4-Bromo-5-methylisoxazol-3-ol:

Uniqueness: 4-Fluoro-5-methylisoxazol-3(2H)-one is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. Fluorine atoms are known to influence the electronic properties of molecules, making this compound particularly interesting for various applications .

Properties

CAS No.

131573-78-9

Molecular Formula

C4H4FNO2

Molecular Weight

117.08 g/mol

IUPAC Name

4-fluoro-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C4H4FNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7)

InChI Key

LWDJOADQGRUILB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)F

Origin of Product

United States

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